Cas no 2680722-97-6 (5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate)

5-ベンジル 2-メチル 3-ブロモ-4H,5H,6H-チエノ[2,3-c]ピロール-2,5-ジカルボキシレートは、チエノピロール骨格を有する複素環式化合物です。臭素置換基とジカルボキシレート基を併せ持つことが特徴で、有機合成中間体として高い反応性を示します。特に、ベンジル基の導入により脂溶性が向上し、反応溶媒への溶解性が良好です。臭素原子は求電子置換反応やカップリング反応の活性部位として機能し、医薬品や機能性材料の合成において有用な構造単位を提供します。結晶性が高く精製が容易であるため、高純度品の調製が可能です。

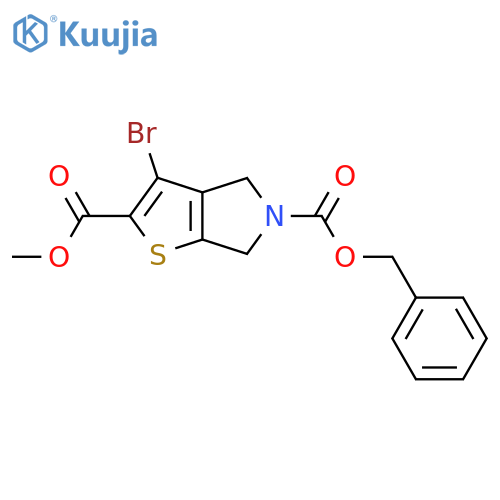

2680722-97-6 structure

商品名:5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate

- 2680722-97-6

- EN300-28303021

- 5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate

-

- インチ: 1S/C16H14BrNO4S/c1-21-15(19)14-13(17)11-7-18(8-12(11)23-14)16(20)22-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

- InChIKey: QHPSVOJZCNHWCY-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=O)OC)SC2CN(C(=O)OCC3C=CC=CC=3)CC=21

計算された属性

- せいみつぶんしりょう: 394.98269g/mol

- どういたいしつりょう: 394.98269g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 457

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 84.1Ų

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28303021-1.0g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 95.0% | 1.0g |

$1256.0 | 2025-03-19 | |

| Enamine | EN300-28303021-0.1g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 95.0% | 0.1g |

$1106.0 | 2025-03-19 | |

| Enamine | EN300-28303021-10.0g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 95.0% | 10.0g |

$5405.0 | 2025-03-19 | |

| Enamine | EN300-28303021-0.25g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 95.0% | 0.25g |

$1156.0 | 2025-03-19 | |

| Enamine | EN300-28303021-1g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 1g |

$1256.0 | 2023-09-07 | ||

| Enamine | EN300-28303021-0.05g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 95.0% | 0.05g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-28303021-2.5g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 95.0% | 2.5g |

$2464.0 | 2025-03-19 | |

| Enamine | EN300-28303021-5.0g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 95.0% | 5.0g |

$3645.0 | 2025-03-19 | |

| Enamine | EN300-28303021-0.5g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 95.0% | 0.5g |

$1207.0 | 2025-03-19 | |

| Enamine | EN300-28303021-5g |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate |

2680722-97-6 | 5g |

$3645.0 | 2023-09-07 |

5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

2680722-97-6 (5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬